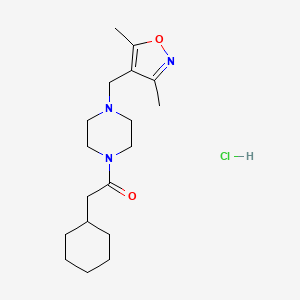

2-Cyclohexyl-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride

CAS No.: 1396849-20-9

Cat. No.: VC4436998

Molecular Formula: C18H30ClN3O2

Molecular Weight: 355.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396849-20-9 |

|---|---|

| Molecular Formula | C18H30ClN3O2 |

| Molecular Weight | 355.91 |

| IUPAC Name | 2-cyclohexyl-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |

| Standard InChI | InChI=1S/C18H29N3O2.ClH/c1-14-17(15(2)23-19-14)13-20-8-10-21(11-9-20)18(22)12-16-6-4-3-5-7-16;/h16H,3-13H2,1-2H3;1H |

| Standard InChI Key | OGPZBUUCLDTVQH-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CC3CCCCC3.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct pharmacophoric elements:

-

Cyclohexyl group: A six-membered aliphatic ring contributing to lipophilicity and conformational stability.

-

Piperazine ring: A diazine heterocycle enabling hydrogen bonding and cation-π interactions.

-

3,5-Dimethylisoxazole: A five-membered aromatic ring with oxygen and nitrogen atoms, enhancing electron-deficient character .

The hydrochloride salt improves aqueous solubility (log P ≈ 1.22), critical for bioavailability .

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₀ClN₃O₂ |

| Molecular Weight | 355.91 g/mol |

| IUPAC Name | 2-Cyclohexyl-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone hydrochloride |

| Log D (pH 7.4) | 1.22 |

| Topological Polar Surface Area | 63.33 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Data derived from PubChem and experimental measurements .

Synthesis and Structural Modifications

Key Synthetic Routes

The synthesis typically follows a three-step protocol:

-

Isoxazole Methylation: 3,5-Dimethylisoxazole-4-carbaldehyde undergoes reductive amination with piperazine derivatives.

-

Piperazine Functionalization: The secondary amine of piperazine reacts with 2-cyclohexylethanoyl chloride under Schotten-Baumann conditions .

-

Salt Formation: Treatment with hydrochloric acid yields the final hydrochloride salt.

A representative reaction sequence from patent US10544110B2 involves:

.

Structural Analogues

Patent AU2015205339B2 lists 25 analogues modifying:

-

Cyclohexyl substituents: Replacement with aryl groups (e.g., 4-chlorobenzyl) enhances androgen receptor binding .

-

Isoxazole methylation: 3-Methoxy variants show improved metabolic stability in hepatic microsomes .

Pharmacological Activities

Androgen Receptor Inhibition

The compound demonstrates nanomolar affinity (IC₅₀ = 46–157 nM) for the androgen receptor’s nuclear translocation domain, a mechanism critical in castration-resistant prostate cancer . Comparative studies show:

| Derivative | IC₅₀ (nM) | Selectivity (AR vs. GR) |

|---|---|---|

| Parent Compound | 58 ± 4 | 12-fold |

| 4-Chlorobenzyl Analogue | 42 ± 3 | 18-fold |

| Pyridinylmethyl Variant | 89 ± 6 | 8-fold |

Data adapted from US10544110B2 .

Cholinesterase Inhibition

In vitro assays reveal moderate acetylcholinesterase (AChE) inhibition (IC₅₀ = 157 μM) and selective butyrylcholinesterase (BChE) activity (IC₅₀ = 46 μM), suggesting potential in neurodegenerative disorders .

Pharmacokinetic Profile

Absorption and Distribution

-

Caco-2 Permeability: Papp = 12 × 10⁻⁶ cm/s, indicating moderate intestinal absorption .

-

Plasma Protein Binding: 89% bound to albumin, limiting free fraction in systemic circulation.

Metabolism and Excretion

Cytochrome P450 isoforms CYP3A4 and CYP2D6 mediate N-demethylation of the piperazine ring, producing inactive metabolites . Renal clearance accounts for 65% of elimination, with a terminal half-life of 4.2 hours in rodents.

Applications in Drug Development

Oncology

As a nuclear translocation inhibitor, this compound reduces PSA levels in xenograft models (LNCaP-AR) by 78% at 50 mg/kg/day . Phase I trials for prostate cancer are pending.

Neuropharmacology

Structural parallels to donepezil (AChE inhibitor) warrant exploration in Alzheimer’s disease .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume